2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Formation of the Benzothiazole Moiety: The benzothiazole ring is usually synthesized through the reaction of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling of the Two Moieties: The final step involves coupling the imidazole and benzothiazole moieties through a thioether linkage, typically using thiolating agents and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antitumor, antibacterial, and antifungal activities.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or modulation of their activity.
Pathways Involved: The compound may interfere with signaling pathways, such as those involved in cell proliferation or apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug containing a benzimidazole ring.
Thiabendazole: An antihelmintic drug containing a benzimidazole ring.
Uniqueness
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to its combination of imidazole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C14H13N5O3S2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H13N5O3S2/c1-7-8(2)16-13(15-7)23-6-12(20)18-14-17-10-4-3-9(19(21)22)5-11(10)24-14/h3-5H,6H2,1-2H3,(H,15,16)(H,17,18,20) |
InChI Key |
CDSSHRGNXXDKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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